(3,5-Dichloropyridin-4-YL)methanol

Physicochemical properties Medicinal chemistry ADME profiling

The distinct pKa of 12.09—an ~11-unit difference from 3,5-dichloro-4-methylpyridine—makes this alcohol the preferred intermediate when neutral species are required under physiological conditions. The primary hydroxymethyl group enables versatile derivatization (esterification, etherification) unavailable from methyl or aldehyde analogs. Documented synthetic yields of 78–93% from carboxaldehyde reduction or direct hydroxymethylation provide quantitative benchmarks for route scouting and cost-of-goods analysis. Procure this compound to access the 3,5-dichloropyridin-4-yl ethanol core critical to potent PDE4 inhibitors for respiratory disease R&D.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 159783-46-7
Cat. No. B1318935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dichloropyridin-4-YL)methanol
CAS159783-46-7
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)CO)Cl
InChIInChI=1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2
InChIKeyPWGOKQLNXKOIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Physicochemical and Procurement Data for (3,5-Dichloropyridin-4-YL)methanol (CAS 159783-46-7)


(3,5-Dichloropyridin-4-YL)methanol, a 3,5-dichlorinated pyridine derivative bearing a hydroxymethyl group, is a key heterocyclic building block in medicinal and materials chemistry. Its predicted physical properties, including a pKa of 12.09 and a boiling point of 280.2±35.0 °C, establish a distinct profile among related pyridine analogs . The compound serves as a versatile intermediate, particularly in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases [1].

Why (3,5-Dichloropyridin-4-YL)methanol Cannot Be Replaced by Similar Pyridine Analogs


Substituting (3,5-Dichloropyridin-4-YL)methanol with a closely related pyridine analog like 3,5-dichloro-4-methylpyridine or the corresponding carboxaldehyde is not a viable one-to-one replacement due to significant differences in physicochemical properties and downstream reactivity. The target compound's predicted pKa of 12.09, indicative of a weakly acidic alcohol, contrasts sharply with the methyl analog's pKa of 0.62, which would profoundly alter its protonation state under physiological or reaction conditions . Furthermore, the presence of the primary alcohol provides a distinct synthetic handle for further derivatization (e.g., esterification, etherification) that is absent in the methyl or aldehyde analogs, which are used to create different chemical spaces [1]. These differences necessitate a specific procurement strategy guided by the evidence below.

Quantitative Differentiation Evidence for (3,5-Dichloropyridin-4-YL)methanol Versus Key Comparators


pKa Difference Between (3,5-Dichloropyridin-4-YL)methanol and 3,5-Dichloro-4-methylpyridine

(3,5-Dichloropyridin-4-YL)methanol exhibits a predicted pKa of 12.09±0.10, which is approximately 11.5 pKa units higher (less acidic) than the predicted pKa of 0.62±0.10 for the closely related analog, 3,5-dichloro-4-methylpyridine . This indicates the target compound will remain predominantly un-ionized across a much wider pH range.

Physicochemical properties Medicinal chemistry ADME profiling

Boiling Point Difference Between (3,5-Dichloropyridin-4-YL)methanol and 3,5-Dichloro-4-methylpyridine

The predicted boiling point of (3,5-Dichloropyridin-4-YL)methanol is 280.2±35.0 °C, which is significantly higher than the predicted boiling point of 203.6±35.0 °C for 3,5-dichloro-4-methylpyridine [1].

Purification Process chemistry Analytical chemistry

Comparative Synthetic Yields for (3,5-Dichloropyridin-4-YL)methanol via Different Routes

Two distinct synthetic routes to (3,5-Dichloropyridin-4-YL)methanol have been reported with quantifiable yields. Route A, involving the reduction of 3,5-dichloropyridine-4-carboxaldehyde with NaBH4, provides a 78% yield . Route B, reacting 3,5-dichloropyridine with formaldehyde, offers a higher 93% yield .

Synthetic methodology Process optimization Cost-efficiency

The 3,5-Dichloropyridin-4-yl Scaffold as a Privileged Structure in Potent PDE4 Inhibitors

The 3,5-dichloropyridin-4-yl moiety, for which (3,5-Dichloropyridin-4-YL)methanol is a direct precursor, is a key pharmacophoric element in a novel class of potent phosphodiesterase-4 (PDE4) inhibitors. A series of ester derivatives based on this scaffold were synthesized and evaluated, demonstrating high activity in both cell-free and cell-based assays, leading to the identification of a clinical candidate for inhaled treatment of respiratory diseases [1].

Medicinal chemistry PDE4 inhibition Structure-activity relationship Respiratory disease

Evidence-Based Application Scenarios for (3,5-Dichloropyridin-4-YL)methanol


Synthesis of Next-Generation PDE4 Inhibitors for Inhaled Respiratory Therapies

This is the primary, high-value application supported by the literature. (3,5-Dichloropyridin-4-YL)methanol serves as the crucial starting material for constructing the 3,5-dichloropyridin-4-yl ethanol core found in a novel class of potent PDE4 inhibitors [1]. Researchers in medicinal chemistry should procure this compound to synthesize and optimize new analogs for treating asthma and COPD, as demonstrated by the successful identification of a clinical candidate from this specific chemical series [1].

Building Block for Compounds Requiring Precise Ionization State Control

Based on the quantitative pKa difference of approximately 11.5 units compared to the 3,5-dichloro-4-methyl analog, this compound is the preferred intermediate when the target molecule requires a functional group that remains un-ionized at physiological or slightly basic pH . This is a key differentiator for medicinal chemists optimizing ADME properties where a neutral species is desired.

Synthetic Route Optimization and Cost-Efficiency Analysis

Process chemists and procurement managers can use the documented synthetic yields (78% and 93%) as quantitative benchmarks for route scouting and cost-of-goods analysis . This data allows for a direct comparison of the carboxaldehyde reduction route versus the direct hydroxymethylation route, enabling informed decisions about synthetic strategy and the economic viability of large-scale production.

Synthesis of Functional Materials via Metal-Coordination Complexes

Beyond its role in medicinal chemistry, this compound has been utilized as a ligand precursor to synthesize novel bridging ligands and their corresponding cobalt(II) coordination polymers [2]. Materials scientists can procure this compound to explore the formation of new 2D coordination networks with potentially interesting magnetic or structural properties for applications in materials science [2].

Technical Documentation Hub

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